Diligustilide

Vue d'ensemble

Description

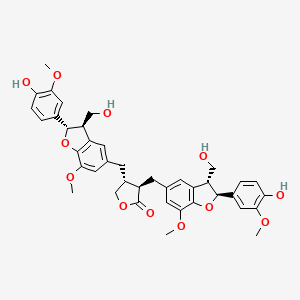

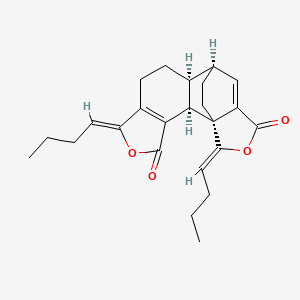

Diligustilide, also known as levistolide A, is a dimeric phthalide isolated from Ligusticum porteri (Osha). The roots of this plant have been used in traditional medicine to treat various ailments including colds, sore throats, and stomachaches . The main components of L. porteri are Z-ligustilide, Z-butyli-denephthalide, ferulic acid, rac-diligustilide, rac-tokinolide B, and rac-riligustilide .

Synthesis Analysis

New enantiomeric amides (-)-6, (+)-7, (+)-6, and (-)-7 were formed by the reaction of the natural dimeric phthalide rac-diligustilide (rac-1) with ®-(+)-α-methylbenzylamine and (S)-(-)-α-methylbenzylamine . Rac-diligustilide and rac-tokinolide B have been obtained via [π4s + π2s] cycloaddition using Z-ligustilide as diene and dienophile .

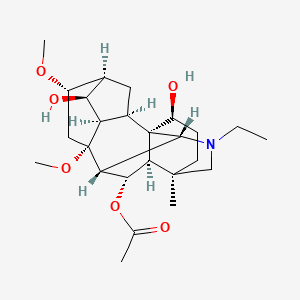

Molecular Structure Analysis

The molecular structure of this compound is C₂₄H₂₈O₄ . The absolute configurations of compounds 6 and 7 were assigned by the analysis of electronic circular dichroism curves by means of the exciton chirality method .

Chemical Reactions Analysis

The chemical reactivity of rac-diligustilide has been the subject of several studies. Treatment under basic conditions of rac-diligustilide afforded products with intramolecular carbon-carbon and oxygen-carbon connectivities .

In Vivo

In vivo studies have demonstrated that Diligustilide has significant anti-inflammatory activity. Several animal studies have shown that this compound can reduce inflammation in a variety of animal models. In addition, this compound has been shown to have anti-bacterial, anti-viral, anti-oxidant, and anti-cancer effects. These effects have been observed in various animal models, including mice, rats, and rabbits.

In Vitro

In vitro studies have demonstrated that Diligustilide has significant anti-inflammatory activity. Several cell culture studies have shown that this compound can reduce inflammation in a variety of cell types. In addition, this compound has been shown to have anti-bacterial, anti-viral, anti-oxidant, and anti-cancer effects. These effects have been observed in various cell types, including macrophages, fibroblasts, and epithelial cells.

Mécanisme D'action

Target of Action

Diligustilide (DLG) is a dimeric phthalide isolated from Ligusticum porteri (Osha), a plant used in traditional medicine . The primary targets of DLG are the gasotransmitters, specifically nitric oxide (NO) and hydrogen sulfide (H2S) . These gasotransmitters play a crucial role in several cellular communication processes .

Mode of Action

DLG interacts with its targets, NO and H2S, by increasing their production . It also stabilizes S-nitrosothiols, compounds that protect the gastric mucosa from damage . This interaction results in significant changes, including the maintenance of endogenous concentrations of glutathione (GSH) and NO .

Biochemical Pathways

DLG affects several biochemical pathways. It maintains the basal antioxidant enzyme activities (SOD) and gastric NO and H2S production, even in the presence of indomethacin . It also decreases leukocyte recruitment and reduces TNF-α and LTB4 gastric levels . These effects suggest that DLG modulates important gasotransmitters .

Pharmacokinetics

It is known that dlg has a significant gastroprotective effect in vivo, regulating two of the most important gasotransmitters, no and h2s . It increases the total concentration of H2S and stabilizes RSNOs .

Result of Action

The action of DLG results in a synergistic gastroprotective effect on indomethacin-induced gastric damage . This effect is accompanied by significant decreases in leukocyte recruitment, as well as decreases in TNF-α and LTB4 gastric levels . It also maintains the basal antioxidant enzyme activities (SOD) and gastric NO and H2S production .

Action Environment

The action, efficacy, and stability of DLG can be influenced by environmental factors. For instance, the co-administration of 3α-hydroxymasticadienoic acid (3α-OH MDA) and DLG generates a synergist gastroprotective effect on indomethacin-induced gastric damage . This suggests that the presence of other compounds can enhance the action of DLG .

Activité Biologique

Diligustilide has been shown to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-viral, anti-oxidant, and anti-cancer activities. In addition, this compound has been shown to possess anti-allergic, anti-diabetic, and anti-obesity effects.

Biochemical and Physiological Effects

This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and can also reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1. In addition, this compound has been shown to reduce the activity of NF-kB, which is a transcription factor that is involved in the regulation of many inflammatory processes.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using Diligustilide in laboratory experiments include its wide range of biological activities, its low toxicity, and its ability to be easily synthesized. However, there are some limitations to using this compound in laboratory experiments. These include its relatively low solubility in water and its instability in the presence of light and air.

Orientations Futures

For Diligustilide research include further elucidating its mechanism of action and exploring its potential therapeutic applications. Additional studies are needed to determine the optimal dosage and administration of this compound for various diseases and conditions. In addition, further research is needed to explore the potential synergistic effects of combining this compound with other compounds or drugs. Other potential future directions for this compound research include exploring its potential use in combination therapies and its potential use in personalized medicine. Finally, further studies are needed to determine the safety and efficacy of this compound in humans.

Méthodes De Synthèse

Diligustilide is synthesized from the natural product Diligusticum sinense, which is a Chinese medicinal herb. The synthesis of this compound involves a multi-step process that involves the extraction of the active compound from the plant, followed by purification and isolation of the compound. The isolated compound is then subjected to chemical modifications to produce the desired compound. The synthesis of this compound involves the use of various organic solvents, catalysts, and reagents.

Applications De Recherche Scientifique

Propriétés antioxydantes

Diligustilide a été reconnu pour ses propriétés antioxydantes {svg_1}. Une étude a révélé que le cis-Z,Z'-3a.7a',7a.3a'-Dihydroxy-ligustilide, un composant chimique isolé de l'Angelica sinensis, présentait des activités antioxydantes remarquables in vitro {svg_2}. Ce composé a augmenté la viabilité des cellules endothéliales veineuses du cordon ombilical humain (HUVEC) endommagées par le peroxyde d'hydrogène (H2O2) de manière dose-dépendante, a réduit l'apoptose des HUVEC et a amélioré la prolifération des HUVEC {svg_3}.

Effets cardiovasculaires et cérébrovasculaires

This compound a fait l'objet de recherches pour ses effets sur les systèmes cardiovasculaire et cérébrovasculaire {svg_4}. Les composés contenus dans le Ligusticum chuanxiong Hort, qui comprend le this compound, ont été reconnus pour avoir des effets vasodilatateurs {svg_5}.

Neuroprotection

La recherche a montré que le this compound peut avoir des effets neuroprotecteurs {svg_6}. Cela pourrait être potentiellement bénéfique dans les conditions qui impliquent des dommages au système nerveux {svg_7}.

Antifibrose

This compound a été étudié pour ses effets antifibrotiques {svg_8}. La fibrose est un processus qui implique l'épaississement et la cicatrisation du tissu conjonctif, généralement à la suite d'une blessure {svg_9}.

Antinociception

This compound peut avoir des effets antinociceptifs, ce qui signifie qu'il pourrait potentiellement aider à réduire la sensibilité aux stimuli douloureux {svg_10}.

Anti-inflammation

La recherche a indiqué que le this compound peut avoir des propriétés anti-inflammatoires {svg_11}. Cela pourrait être potentiellement bénéfique dans les conditions qui impliquent une inflammation {svg_12}.

Activité antinéoplasique

This compound a été étudié pour son activité antinéoplasique potentielle {svg_13}. Cela signifie qu'il pourrait potentiellement aider à prévenir ou à inhiber la croissance des tumeurs {svg_14}.

Mécanisme gastroprotecteur

L'administration concomitante de this compound et d'acide 3α-hydroxymasticadiénoïque a été reconnue pour générer un effet gastroprotecteur synergique sur les dommages gastriques induits par l'indométacine {svg_15}.

Propriétés

IUPAC Name |

(1S,2S,6Z,10S,11S,16Z)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3/b18-7-,19-8-/t14-,15+,21-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBRXVRQZJSDAK-ZJHGLIIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C([C@H]3[C@@H](CC2)[C@@H]4CC[C@@]3\5C(=C4)C(=O)O/C5=C\CCC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317628 | |

| Record name | Levistolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88182-33-6 | |

| Record name | Levistolide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88182-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levistolide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088182336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levistolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVISTOLIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29MRT0H4CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the primary molecular targets of diligustilide?

A1: While the precise mechanisms of action are still under investigation, research suggests that this compound interacts with various cellular pathways. Studies have identified the following potential targets:

- Platelet-derived growth factor (PDGF) signaling: this compound has been shown to inhibit PDGF-BB-induced proliferation in hepatic stellate cells (HSCs), suggesting an interaction with the PDGF signaling pathway [].

- α-glucosidase: this compound exhibits inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion and absorption, potentially contributing to its antihyperglycemic effects [].

- Hydrogen sulfide (H2S) release and S-nitrosothiol stabilization: Research indicates that this compound might exert gastroprotective effects by releasing H2S and stabilizing S-nitrosothiols in the gastric mucosa [, ].

Q2: What are the downstream effects of this compound's interaction with its targets?

A2: this compound's interaction with its targets leads to several downstream effects:

- Inhibition of HSC activation and proliferation: By suppressing PDGF signaling, this compound reduces the activation and proliferation of HSCs, potentially mitigating liver fibrosis [].

- Reduction of blood glucose levels: The α-glucosidase inhibitory activity of this compound helps lower blood glucose levels by slowing down carbohydrate breakdown and absorption [].

- Protection against gastric damage: The release of H2S and stabilization of S-nitrosothiols by this compound contribute to its protective effects against ethanol-induced gastric lesions [, ].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C24H28O4 and a molecular weight of 380.48 g/mol [].

Q4: What spectroscopic data are available for this compound?

A4: Extensive spectroscopic data has been used to characterize this compound and its derivatives. Techniques employed include:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, DOSY NMR): NMR studies provide valuable information about the structure, stereochemistry, and dynamics of this compound [, , , , , ].

- Infrared (IR) spectroscopy: IR analysis reveals characteristic functional groups present in this compound [, ].

- Mass Spectrometry (MS): MS is crucial for determining the molecular weight and fragmentation patterns of this compound [, , , ].

- Electronic Circular Dichroism (ECD) spectroscopy: ECD studies, particularly the exciton chirality method, help establish the absolute configuration of this compound enantiomers [].

Q5: What formulation strategies can enhance this compound's stability, solubility, or bioavailability?

A5: Several formulation approaches are being explored to improve the pharmaceutical properties of this compound:

- Nanoemulsions: Formulating this compound as a nanoemulsion has shown promise in enhancing its gastroprotective effects, potentially by improving its solubility and bioavailability [, ].

- Encapsulation techniques: Encapsulating this compound within nanoparticles or other delivery systems could protect it from degradation and enhance its targeted delivery to specific tissues [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.